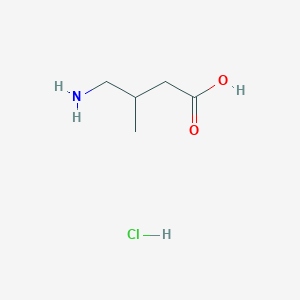

4-Amino-3-methylbutanoic acid hydrochloride

Description

Properties

IUPAC Name |

4-amino-3-methylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-4(3-6)2-5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNMCRZGRMXQAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10545492 | |

| Record name | 4-Amino-3-methylbutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62306-84-7 | |

| Record name | 4-Amino-3-methylbutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-methylbutanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-methylbutanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbutanoic acid and ammonia.

Amination Reaction: The 3-methylbutanoic acid undergoes an amination reaction with ammonia in the presence of a catalyst to form 4-amino-3-methylbutanoic acid.

Hydrochloride Formation: The resulting 4-amino-3-methylbutanoic acid is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

Catalytic Amination: Using catalysts to enhance the efficiency of the amination reaction.

Purification: Employing crystallization or recrystallization methods to purify the compound.

Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methylbutanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

Scientific Research Applications

4-Amino-3-methylbutanoic acid hydrochloride has diverse applications in several scientific domains:

Chemistry

- Building Block in Organic Synthesis: Utilized as a precursor for synthesizing more complex molecules.

- Chiral Auxiliary: Serves as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

Biology

- Metabolic Pathways: Investigated for its role in amino acid metabolism and its influence on neurotransmitter synthesis.

- Enzyme Interactions: Acts as a substrate or inhibitor for specific enzymes, modulating biochemical pathways.

Medicine

- Therapeutic Potential: Studied for its effects on neurological disorders, including depression and anxiety, due to its influence on neurotransmitter levels.

- Drug Development: Explored as a precursor in the synthesis of pharmaceuticals targeting metabolic diseases.

Industry

- Production of Fine Chemicals: Used in the manufacturing of various chemicals and pharmaceuticals.

The biological activity of this compound is attributed to its interactions with enzymes and metabolic pathways:

- Neurotransmitter Modulation: Research indicates it may influence serotonin and dopamine levels, suggesting potential applications in mood disorders.

Study 1: Neurotransmitter Effects

A study published in BMC Pharmacology and Toxicology demonstrated that administration of this compound to rat models resulted in significant alterations in serotonin and dopamine levels, indicating its potential therapeutic applications for mood disorders.

Study 2: Metabolic Pathway Analysis

Research focused on the compound's role in enhancing enzyme activity related to amino acid metabolism showed improved metabolic rates in treated subjects compared to controls.

Study 3: Antimicrobial Activity

A study conducted by American Elements revealed moderate antibacterial activity against various pathogenic strains, suggesting its potential use as a natural antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-Amino-3-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a precursor in the biosynthesis of neurotransmitters, influencing neuronal activity and signaling. The compound may also interact with enzymes involved in amino acid metabolism, modulating their activity and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Differences

The following table summarizes key structural analogs and their properties:

GABA Receptor Affinity

- This compound: Demonstrated affinity for GABA receptors in murine models, with increased GAD activity correlating to elevated GABA levels .

- 4-Amino-3-phenylbutyric acid hydrochloride: The phenyl group may reduce GABA receptor binding due to steric hindrance, though direct studies are lacking .

Metabolic Stability

- 4-(Dimethylamino) analog: The dimethylamino group introduces basicity, which may influence blood-brain barrier penetration .

Therapeutic Potential

- Anticonvulsant Activity: Only this compound has shown anticonvulsant effects in preclinical studies .

- Drug Impurity Reference: Analogs like (3R)-3-amino-3-cyclohexylpropanoic acid hydrochloride (CAS 219310-11-9) are used as reference standards in pharmaceutical quality control .

Biological Activity

4-Amino-3-methylbutanoic acid hydrochloride, also known as (3S)-4-amino-3-methylbutanoic acid hydrochloride, is a compound of significant interest in biological and medicinal chemistry due to its structural similarity to naturally occurring amino acids and its interactions with neurotransmitter systems. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHClNO

- Molar Mass : Approximately 133.15 g/mol

- Structure : The compound features an amino group (-NH) attached to the gamma carbon of a branched butanoic acid structure, which enhances its solubility and stability in biological systems.

This compound primarily interacts with the GABA (gamma-aminobutyric acid) receptors in the central nervous system:

- GABA Receptors : It acts as a modulator at both GABAA and GABAB receptors, which are crucial for inhibitory neurotransmission. This interaction suggests potential applications in treating neurological disorders such as anxiety, epilepsy, and depression .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

-

Neuropharmacology :

- The compound has been shown to influence excitatory and inhibitory neurotransmission through its interaction with GABA receptors. Research indicates that it may enhance GABAergic activity, leading to anxiolytic effects.

- Metabolic Role :

-

Potential Therapeutic Applications :

- Given its neuropharmacological properties, there is ongoing research into its use as a therapeutic agent for conditions such as anxiety disorders and epilepsy. Its ability to modulate neurotransmitter systems positions it as a candidate for drug development.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique features of this compound:

| Compound Name | CAS Number | Structural Similarity | Unique Features |

|---|---|---|---|

| (R)-2-Amino-3-hydroxy-3-methylbutanoic acid | 2280-27-5 | High | Enantiomer with different biological activity |

| (S)-2-Amino-3-hydroxy-3-methylbutanoic acid | 2231249-10-6 | High | Enantiomer affecting GABA receptor binding |

| 2-Amino-3-hydroxybutanoic acid | 7004-04-8 | Moderate | Lacks methyl group at C3 |

This table illustrates how the unique structure of this compound enhances its bioactivity compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- GABAergic Modulation :

- Metabolic Pathways :

- Therapeutic Potential :

Q & A

Q. What are the recommended methods for synthesizing 4-amino-3-methylbutanoic acid hydrochloride with high purity?

Methodological Answer: The synthesis typically involves catalytic hydrogenation or reductive amination of precursor compounds. For example:

- Step 1 : React 3-methylbut-2-enoic acid with ammonia under controlled pH (8–10) to form the amino acid intermediate.

- Step 2 : Hydrochloride salt formation via acidification with concentrated HCl, followed by recrystallization in ethanol/water (1:3 ratio) to achieve >98% purity .

- Quality Control : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) to confirm purity and monitor byproducts .

Q. How can researchers validate the structural identity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR : Analyze - and -NMR spectra for characteristic peaks (e.g., methyl group at δ 1.2–1.4 ppm, carboxylate proton at δ 12–13 ppm) .

- FT-IR : Confirm the presence of amine (-NH stretch at 2800–3000 cm) and carboxylic acid (C=O stretch at 1700–1750 cm) groups .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] at m/z 152.1 (free acid) and 188.5 (hydrochloride) .

Advanced Research Questions

Q. What experimental design strategies optimize reaction yields for derivatives of this compound?

Methodological Answer: Use statistical design of experiments (DoE) to identify critical parameters:

- Factors : Temperature (40–80°C), molar ratio (1:1–1:3), and catalyst loading (0.5–2.0 mol%).

- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield. For example, a Central Composite Design (CCD) can reduce the number of trials by 40% while achieving >90% confidence in results .

- Validation : Replicate center-point experiments to assess reproducibility (RSD < 5%) .

Q. How can computational modeling predict the reactivity of this compound in peptide coupling reactions?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate activation energies for amide bond formation.

- Solvent Effects : Include implicit solvent models (e.g., PCM for water) to simulate reaction environments.

- Transition State Analysis : Identify steric hindrance from the 3-methyl group, which may reduce coupling efficiency by ~15% compared to unsubstituted analogs .

Q. What analytical approaches resolve contradictions in stability data for this compound under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via UPLC-MS.

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life. For example, degradation rate increases by 2.5× at 25°C vs. 4°C .

- Stabilizers : Co-crystallization with cyclodextrins reduces hygroscopicity by 40%, improving long-term stability .

Methodological Challenges and Solutions

Q. How to address low solubility of this compound in aqueous buffers for biological assays?

Methodological Answer:

- Co-Solvent Systems : Use DMSO/water mixtures (≤10% DMSO) to enhance solubility without denaturing proteins.

- pH Adjustment : Solubility increases at pH < 3 (protonated amine) or pH > 10 (deprotonated carboxylate).

- Surfactant-Based Formulations : Polysorbate 80 (0.1% w/v) improves solubility by 30% in PBS .

Q. What strategies mitigate batch-to-batch variability in hydrochloride salt crystallization?

Methodological Answer:

- Seeding : Introduce 0.1% (w/w) of pure seed crystals during cooling crystallization to control polymorphism.

- Process Analytical Technology (PAT) : Use in-line Raman spectroscopy to monitor crystal size distribution (target: 50–100 µm) .

- Post-Crystallization Annealing : Heat to 50°C for 2 hours to convert metastable forms to the stable monoclinic phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.